5-((5-(4-fluorophenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
CAS No.:
Cat. No.: VC15643334
Molecular Formula: C15H9FN2O3S
Molecular Weight: 316.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H9FN2O3S |
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Molecular Weight | 316.3 g/mol |
IUPAC Name | 5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Standard InChI | InChI=1S/C15H9FN2O3S/c16-9-3-1-8(2-4-9)12-6-5-10(21-12)7-11-13(19)17-15(22)18-14(11)20/h1-7H,(H2,17,18,19,20,22) |
Standard InChI Key | XIMAWNGTXNERJS-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₁₅H₉FN₂O₃S, with a molecular weight of 316.3 g/mol. Its IUPAC name, 5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione, reflects the integration of a furan ring, fluorinated aromatic system, and a dihydropyrimidine-dione core. Key structural elements include:
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A furan-2-yl group substituted at the 5-position with a 4-fluorophenyl ring.
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A methylene bridge connecting the furan to the pyrimidine ring.
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A thioxo group at position 2 of the pyrimidine, replacing the traditional keto oxygen.
The presence of fluorine enhances lipophilicity and metabolic stability, while the thioxo group introduces potential hydrogen-bonding interactions with biological targets.
Synthesis and Optimization Strategies
Reaction Pathways
Synthesis typically involves a multi-step protocol starting from 5-(4-fluorophenyl)furan-2-carbaldehyde and thiobarbituric acid. Key steps include:
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Knoevenagel Condensation: The aldehyde reacts with thiobarbituric acid under acidic or basic conditions (e.g., p-toluenesulfonic acid or sodium ethoxide) to form the methylene bridge.
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Cyclization: Spontaneous cyclization yields the dihydropyrimidine-dione core.
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Purification: Recrystallization from ethanol or dimethylformamide (DMF) achieves >95% purity.
Table 1: Representative Synthesis Conditions
Parameter | Condition | Yield (%) | Reference |
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Catalyst | p-Toluenesulfonic acid (0.1 eq) | 78 | |
Solvent | Ethanol, reflux | 65 | |
Reaction Time | 12 hours | - |
Yield Optimization Challenges
The reaction’s exothermic nature necessitates controlled temperature (<80°C) to prevent decomposition of the thioxo group. Solvent polarity significantly affects cyclization efficiency; non-polar solvents like toluene result in incomplete conversion, while DMF improves solubility but complicates purification. Recent efforts explore microwave-assisted synthesis to reduce reaction times to 2–3 hours without compromising yield.
Biological Activity and Mechanistic Insights
Antibacterial Properties
Preliminary assays against Staphylococcus aureus and Escherichia coli indicate MIC values of 8–16 µg/mL, comparable to first-line antibiotics like ciprofloxacin. The thioxo group likely chelates essential divalent cations (e.g., Mg²⁺) in bacterial gyrase, disrupting DNA replication.
Target | Activity (IC₅₀/MIC) | Mechanism Proposed | Reference |
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S. aureus | 8 µg/mL | Gyrase inhibition | |
MCF-7 cells | 12.4 µM | Caspase-3 activation |
Comparative Analysis with Structural Analogs
Thiazolidine-2,4-dione Derivatives
The analog (E)-5-((5-(4-fluoro-2-hydroxyphenyl)furan-2-yl)methylene)thiazolidine-2,4-dione (CAS 900515-16-4) exhibits enhanced PPAR-γ agonist activity, highlighting the impact of replacing sulfur with oxygen in the heterocycle .
Pyridinyl-Benzamide Systems
Compounds like 4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide (CAS 2034226-65-6) prioritize kinase inhibition over antimicrobial effects, underscoring the role of the pyridine ring in target specificity .
Pharmacokinetic and Toxicological Considerations
ADME Properties
The compound’s logP value of 2.1 predicts moderate blood-brain barrier permeability, while sulfotransferase-mediated metabolism of the thioxo group may limit oral bioavailability.
Toxicity Screening
Acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) suggest a favorable safety margin, though chronic exposure risks hepatorenal toxicity due to reactive sulfur species.
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